Diethyl 4-methylbenzylphosphonate

Catalog No.
S590757
CAS No.
3762-25-2
M.F
C12H19O3P
M. Wt
242.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 4-methylbenzylphosphonate

CAS Number

3762-25-2

Product Name

Diethyl 4-methylbenzylphosphonate

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-methylbenzene

Molecular Formula

C12H19O3P

Molecular Weight

242.25 g/mol

InChI

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3

InChI Key

QKGBKPZAXXBLJE-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)C)OCC

Synonyms

diethyl 4-MBzP, diethyl 4-methylbenzylphosphonate

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C)OCC
  • Synthesis of Stilbenes

    This compound can participate in the synthesis of stilbenes, a class of organic molecules with two aromatic rings connected by a central double bond. The reaction involves oxidation and Horner-Emmons reactions [].

  • Intramolecular Cyclization

    Diethyl 4-methylbenzylphosphonate can be used in intramolecular cyclization reactions. These reactions involve the formation of a ring within a molecule by connecting two functional groups within the same molecule. The specific functional groups involved can be aryl ethers, amines, or amides [].

  • Studies on Organic Light-Emitting Diodes (OLEDs)

    Research has explored the use of Diethyl 4-methylbenzylphosphonate in studies on the performance of blue organic LEDs. The functional groups in this molecule may influence the properties of light emission in these devices [].

  • Olefination Reactions

    Diethyl 4-methylbenzylphosphonate can act as a reactant in olefination reactions. These reactions introduce a carbon-carbon double bond (alkene) into an organic molecule [].

Biochemical Research Applications

Diethyl 4-methylbenzylphosphonate has interesting properties related to enzyme activity:

  • Substrate for Organophosphate Hydrolase

    This compound serves as a substrate for a specific enzyme called organophosphate hydrolase. This enzyme is crucial for detoxifying organophosphate insecticides, which are a class of nerve agents []. Interestingly, Diethyl 4-methylbenzylphosphonate shows high specificity for synthetic organophosphate triesters and phosphorofluoridates, and its natural substrates remain unknown [].

  • Studies on Enzyme Specificity

    Research has utilized Diethyl 4-methylbenzylphosphonate to understand the specific binding pockets and catalytic mechanisms of organophosphate hydrolase. By studying how this compound interacts with the enzyme, scientists can gain insights into the detoxification process of organophosphate poisoning [].

Diethyl 4-methylbenzylphosphonate is a chemical compound with the molecular formula C12H19O3PC_{12}H_{19}O_{3}P and a molecular weight of approximately 242.25 g/mol. It is classified as a phosphonate ester, specifically an organophosphorus compound. The structure features a 4-methylbenzyl group attached to a diethyl phosphonate moiety, which contributes to its chemical reactivity and potential applications in organic synthesis. This compound is often encountered in research settings and is recognized for its utility in various synthetic methodologies, including the synthesis of stilbenes and other organic compounds .

  • Currently available scientific research does not specify a biological mechanism of action for DE4MBP.
  • Limited information exists on the specific hazards of DE4MBP.
  • As an organophosphate, it's advisable to handle DE4MBP with appropriate personal protective equipment in a well-ventilated laboratory due to potential unknown health risks [].

  • Horner-Emmons Reaction: This reaction involves the formation of alkenes through the reaction of phosphonate esters with aldehydes or ketones, leading to the synthesis of stilbenes and related compounds .
  • Intramolecular Cyclization: The compound can undergo cyclization reactions when reacted with aryl ethers, amines, or amides, facilitating the formation of cyclic structures .
  • Olefination Reactions: It serves as a reagent in olefination processes, contributing to carbon-carbon bond formation in organic synthesis .

The synthesis of diethyl 4-methylbenzylphosphonate can be achieved through several methods:

  • Michaelis-Arbuzov Reaction: This method involves the reaction of diethyl phosphite with benzyl halides under appropriate conditions to yield the desired phosphonate ester. The reaction typically occurs at elevated temperatures and may require specific catalysts or solvents for optimal yield .
  • Electrophilic Halogenation: The compound can also be synthesized by electrophilic halogenation of diethyl benzylphosphonates, allowing for the introduction of halogen substituents at various positions on the aromatic ring .
  • One-Pot Procedures: Recent advancements have led to the development of more efficient one-pot procedures that streamline the synthesis process, allowing for higher yields without the need for intermediate isolation .

Diethyl 4-methylbenzylphosphonate finds numerous applications in organic chemistry:

  • Synthesis of Organic Compounds: It is utilized as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Research Reagent: The compound serves as a reagent in various research applications, particularly in studies involving phosphonates and their derivatives.
  • Material Science: It has potential applications in developing materials such as organic light-emitting diodes (OLEDs) due to its unique chemical properties .

Interaction studies involving diethyl 4-methylbenzylphosphonate have primarily focused on its substrate specificity and catalytic properties. Research indicates that it has an unusual substrate specificity for synthetic organophosphate triesters, suggesting potential roles in bioremediation or enzyme engineering applications. Its ability to hydrolyze specific insecticides at high rates points to its relevance in environmental chemistry and toxicology studies .

Diethyl 4-methylbenzylphosphonate shares structural characteristics with several other phosphonate esters. Here are some similar compounds along with a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Diethyl phenylphosphonateC12H17O3PC_{12}H_{17}O_{3}PLacks the methyl group on the aromatic ring
Diethyl benzylphosphonateC12H17O3PC_{12}H_{17}O_{3}PDoes not have a methyl substituent at para position
Diethyl p-tolylmethylphosphonateC12H19O3PC_{12}H_{19}O_{3}PSimilar structure but differs in substituent position
Diethyl (4-fluorobenzyl)phosphonateC12H18FO3PC_{12}H_{18}FO_{3}PContains a fluorine atom instead of a methyl group

Diethyl 4-methylbenzylphosphonate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity compared to these similar compounds. Its distinct properties make it particularly valuable in synthetic organic chemistry and potential biological applications .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

242.10718146 g/mol

Monoisotopic Mass

242.10718146 g/mol

Heavy Atom Count

16

UNII

KR7824QXJ2

Other CAS

3762-25-2

Wikipedia

Diethyl 4-Methylbenzylphosphonate

Dates

Modify: 2023-08-15

Successful molecular dynamics simulation of two zinc complexes bridged by a hydroxide in phosphotriesterase using the cationic dummy atom method

Y P Pang
PMID: 11599021   DOI: 10.1002/prot.1138

Abstract

I report herein two 2.0 ns (1.0 fs time step) MD simulations of two zinc complexes bridged by a hydroxide in phosphotriesterase (PTE) employing the nonbonded method and the cationic dummy atom method that uses virtual atoms to impose orientational requirement for zinc ligands. The cationic dummy atom method was able to simulate the four-ligand coordination of the two zinc complexes in PTE. The distance (3.39 +/- 0.07A) between two nearby zinc ions in the time-average structure of PTE derived from the MD simulation using the cationic dummy atoms matched that in the X-ray structure (3.31 +/- 0.001A). Unequivocally, the time-average structure of PTE was able to fit into the experimentally determined difference electron density map of the corresponding X-ray structure. The results demonstrate the practicality of the cationic dummy atom method for MD simulations of zinc proteins bound with multiple zinc ions. In contrast, a 2.0 ns (1.0 fs time step) MD simulation using the nonbonded method revealed a striking difference in the active site between the X-ray structure and the time-average structure that was unable to fit into the density map of PTE. The results suggest that caution should be used in the MD simulations using the nonbonded method.


Inhibitors directed towards the binuclear metal center of phosphotriesterase

S B Hong, F M Raushel
PMID: 9314115   DOI: 10.3109/14756369709029314

Abstract

The potential roles in binding and catalysis for the binuclear metal center found within bacterial phosphotriesterase were evaluated by characterization of the inhibitory properties of 26 substrate and product mimetics. Phosphonates bearing monofluoro, difluoro, or hydroxyl substituents at the methylene position were found to be noncompetitive inhibitors with Ki values ranging from 0.6-9 mM versus the substrate paraoxon. Phosphoramidates did not significantly inhibit the enzyme. Diethyl phosphate and diethyl dithiophosphate inhibited the Cd-substituted enzyme with Ki values of 10 and 130 microM, respectively. The most effective inhibitor for either the cadmium or zinc substituted enzyme was found to be diethyl thiomethylphosphonate. The competitive inhibition constants for this compound were found to be 60 nM and 2.8 microM for the cadmium- and zinc-substituted enzyme, respectively. The tight binding is attributed to chelation of both metal ions simultaneously.


Three-dimensional structure of the zinc-containing phosphotriesterase with the bound substrate analog diethyl 4-methylbenzylphosphonate

J L Vanhooke, M M Benning, F M Raushel, H M Holden
PMID: 8634243   DOI: 10.1021/bi960325l

Abstract

Phosphotriesterase from Pseudomonas diminuta catalyzes the hydrolysis of paraoxon and related acetylcholinesterase inhibitors with rate enhancements that approach 10(12). The enzyme requires a binuclear metal center for activity and as isolated contains 2 equiv of zinc per subunit. Here we describe the three-dimensional structure of the Zn2+/Zn2+-substituted enzyme complexed with the substrate analog diethyl 4-methylbenzylphosphonate. Crystals employed in the investigation belonged to the space group C2 with unit cell dimensions of a = 129.6 A, b = 91.4 A, c = 69.4 A, beta = 91.9 degrees, and two subunits in the asymmetric unit. The model was refined by least-squares analysis to a nominal resolution of 2.1 A and a crystallographic R-factor of 15.4% for all measured X-ray data. As in the previously reported structure of the cadmium-containing enzyme, the bridging ligands are a carbamylated lysine residue (Lys 169) and a hydroxide. The zinc ions are separated by 3.3 A. The more buried zinc ion is surrounded by His 55, His 57, Lys 169, Asp 301, and the bridging hydroxide in a trigonal bipyramidal arrangement as described for the cadmium-substituted enzyme. Unlike the octahedral coordination observed for the more solvent-exposed cadmium ion, however, the second zinc is tetrahedrally ligated to Lys 169, His 201, His 230, and the bridging hydroxide. The diethyl 4-methylbenzylphosphonate occupies a site near the binuclear metal center with the phosphoryl oxygen of the substrate analog situated at 3.5 A from the more solvent-exposed zinc ion. The aromatic portion of the inhibitor binds in a fairly hydrophobic pocket. A striking feature of the active site pocket is the lack of direct electrostatic interactions between the inhibitor and the protein. This most likely explains the broad substrate specificity exhibited by phosphotriesterase. The position of the inhibitor within the active site suggests that the nucleophile for the hydrolysis reaction is the metal-bound hydroxide.


Explore Compound Types